![molecular formula C13H17BrN2O5 B13227251 3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/structure/B13227251.png)
3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid is a complex organic compound that features a brominated pyridine ring, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid typically involves multiple steps:
-
Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Formation of Boc-Protected Amino Group: : The brominated pyridine is then reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected amino group.
-
Introduction of Hydroxypropanoic Acid Moiety: : The final step involves the addition of the hydroxypropanoic acid moiety. This can be achieved through a condensation reaction with a suitable hydroxy acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The hydroxy group in the hydroxypropanoic acid moiety can undergo oxidation to form a carbonyl group, resulting in the formation of a keto acid derivative.
-
Reduction: : The bromine atom on the pyridine ring can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
-
Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Keto acid derivatives.
Reduction: De-brominated pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules
-
Biology: : Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
-
Medicine: : Investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
-
Industry: : Utilized in the production of specialty chemicals and materials. Its unique reactivity profile makes it suitable for the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid depends on its specific application In biological systems, it may interact with enzymes or receptors, modulating their activity The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in various biochemical reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Chloropyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(5-Fluoropyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Similar structure but with a fluorine atom instead of bromine.
3-(5-Iodopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid imparts unique reactivity compared to its halogenated analogs
Eigenschaften
Molekularformel |
C13H17BrN2O5 |
|---|---|
Molekulargewicht |
361.19 g/mol |
IUPAC-Name |
3-(5-bromopyridin-3-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(20)16-9(11(18)19)10(17)7-4-8(14)6-15-5-7/h4-6,9-10,17H,1-3H3,(H,16,20)(H,18,19) |
InChI-Schlüssel |
JPZJZRWLWYXGLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=CN=C1)Br)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


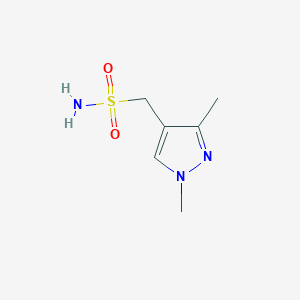
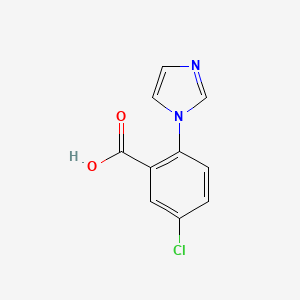
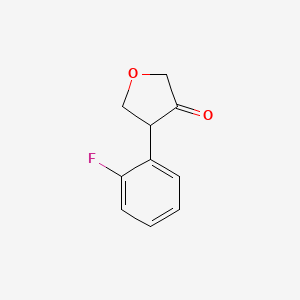
![3-[4-(2-methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13227184.png)
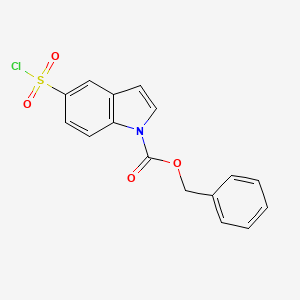
![(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13227195.png)
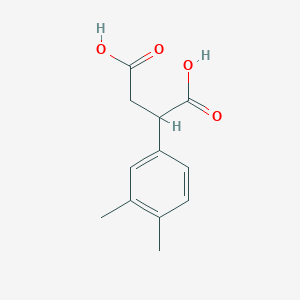

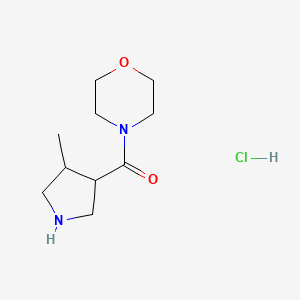
![2-[2-Chloro-1-(propan-2-yl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13227213.png)
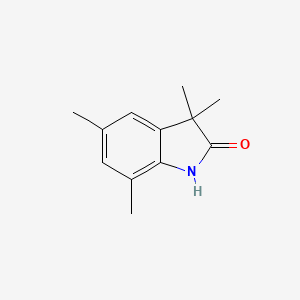
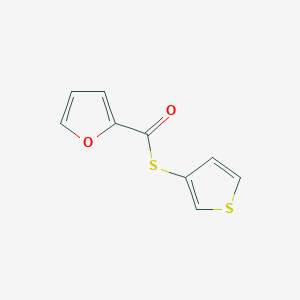
![Ethyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13227230.png)
![1-[(3-Methyl-4-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13227233.png)
